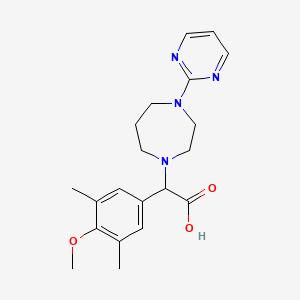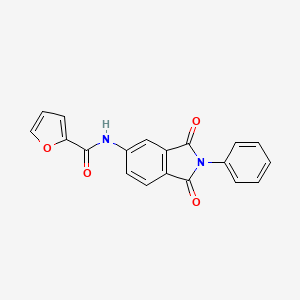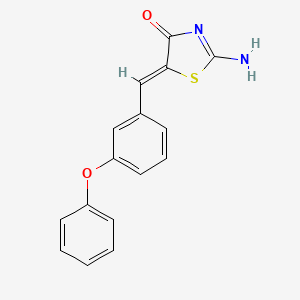
(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Overview
Description
(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a cyclopentyl group, and a phenylprop-2-enamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides or cyclopentyl alcohols in the presence of suitable bases or catalysts.
Formation of the Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety can be synthesized by the condensation of cinnamic acid derivatives with amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole ring or the phenylprop-2-enamide moiety are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or carbonyl groups.
Scientific Research Applications
(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide can be compared with other thiadiazole derivatives, such as:
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide: Similar structure but with a methyl group instead of a cyclopentyl group.
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide: Similar structure but with an ethyl group instead of a cyclopentyl group.
(E)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-14(11-10-12-6-2-1-3-7-12)17-16-19-18-15(21-16)13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,17,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCDDUWWYDKLFI-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B3912003.png)


![[(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B3912021.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3912032.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B3912043.png)
![(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(3-METHYLPHENOXY)ACETATE](/img/structure/B3912057.png)
![N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3912067.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B3912068.png)

![2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912078.png)
![(1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B3912086.png)
![(1Z)-2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912091.png)
![N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B3912093.png)
